1-Trimethylsilyl-3,3-dimethyl-1-butyne
Overview
Description
1-Trimethylsilyl-3,3-dimethyl-1-butyne, also known as 1-Butyne, 3,3-dimethyl-1-trimethylsilyl-, is an organosilicon compound with the molecular formula C9H18Si and a molecular weight of 154.32 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a butynyl moiety, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Trimethylsilyl-3,3-dimethyl-1-butyne can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethyl-1-butyne with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Trimethylsilyl-3,3-dimethyl-1-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alkenes, alkanes, and various substituted organosilicon compounds .
Scientific Research Applications
1-Trimethylsilyl-3,3-dimethyl-1-butyne has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Trimethylsilyl-3,3-dimethyl-1-butyne involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound during reactions. The alkyne moiety allows for versatile chemical transformations, making it a valuable intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Trimethylsilyl-3,3-dimethyl-1-butyne
- (3,3-Dimethyl-1-butynyl)(trimethyl)silane
- 1-(Trimethylsilyl)-2-tert-butylacetylene
Uniqueness
This compound stands out due to its unique combination of a trimethylsilyl group and a butynyl moiety. This structure imparts distinct reactivity and stability, making it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
3,3-dimethylbut-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFJPNWRGGCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163352 | |
Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14630-42-3 | |
Record name | (3,3-Dimethyl-1-butyn-1-yl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14630-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethyl-1-trimethylsilyl-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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